molecular formula C8H5F2NO B6199402 2-(difluoromethoxy)-5-ethynylpyridine CAS No. 2703782-12-9

2-(difluoromethoxy)-5-ethynylpyridine

Cat. No.: B6199402
CAS No.: 2703782-12-9
M. Wt: 169.1
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Description

2-(Difluoromethoxy)-5-ethynylpyridine (C₈H₅F₂NO) is a pyridine derivative characterized by a difluoromethoxy group at the 2-position and an ethynyl (acetylene) substituent at the 5-position of the pyridine ring. Its SMILES representation is C#CC1=CN=C(C=C1)OC(F)F, and its InChIKey is UGHVENKEZRJLHO-UHFFFAOYSA-N .

Properties

CAS No.

2703782-12-9

Molecular Formula

C8H5F2NO

Molecular Weight

169.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(difluoromethoxy)-5-ethynylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-ethynylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethoxy group under suitable conditions.

    Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex structures

Scientific Research Applications

2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance binding affinity and selectivity towards these targets. The ethynyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

2-(Difluoromethoxy)pyridine Derivatives

  • 4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl methanone: This compound shares the difluoromethoxy group but incorporates a phenyl ring fused with a pyrrolo[3,4-b]pyridine moiety.
  • Methyl 4-[[3-[2-(difluoromethoxy)-3,4-difluoro-phenyl]tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxylate: A patent-derived compound with a difluoromethoxy-substituted phenyl group linked to a tetrahydrofuran ring. The presence of a carboxylate group increases hydrophilicity, contrasting with the ethynyl group’s hydrophobicity in 2-(difluoromethoxy)-5-ethynylpyridine .

Ethynyl-Substituted Pyridines

  • 5-Ethynyl-2-fluoropyridine: Replaces the difluoromethoxy group with a fluorine atom.
  • The benzyloxy group introduces steric hindrance absent in this compound, which may affect metabolic stability .

Functional Group Comparisons

Difluoromethoxy vs. Methoxy/Trifluoromethoxy

  • 2-Methoxy-5-ethynylpyridine : The methoxy group is less electronegative than difluoromethoxy, reducing its ability to stabilize negative charge or participate in hydrogen bonding. This difference could impact solubility and bioavailability .

Ethynyl vs. Halogen/Hydroxyl Substituents

  • 5-Hydroxy-2-(difluoromethoxy)pyridine : Replacing the ethynyl group with a hydroxyl increases polarity and hydrogen-bonding capacity, favoring aqueous solubility but reducing compatibility with hydrophobic binding pockets .
  • 5-Chloro-2-(difluoromethoxy)pyridine: The chloro substituent provides a leaving group for nucleophilic substitution reactions, whereas the ethynyl group enables click chemistry or Sonogashira coupling, broadening synthetic utility .

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